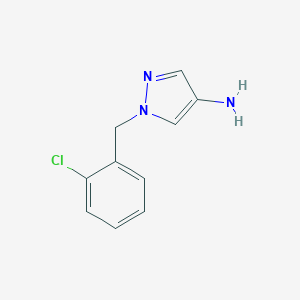

1-(2-氯苄基)-1H-吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(2-chlorobenzyl)-1H-pyrazol-4-amine” belongs to a class of organic compounds known as benzylamines, which are characterized by a phenyl group attached to an amine functional group. The “2-chlorobenzyl” part indicates a benzyl group with a chlorine atom at the second position, and “1H-pyrazol-4-amine” suggests a pyrazole ring with an amine group at the fourth position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions, where an amine group reacts with a suitable 2-chlorobenzyl derivative .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the 2-chlorobenzyl part) and a pyrazole ring (from the 1H-pyrazol-4-amine part) connected by a single bond. The chlorine atom would be attached to the benzene ring .Chemical Reactions Analysis

Benzylamines, in general, can undergo a variety of chemical reactions, including electrophilic aromatic substitution, due to the presence of the aromatic benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the chlorine atom might increase its reactivity compared to benzylamines without halogens .科学研究应用

合成和结构分析1-(2-氯苄基)-1H-吡唑-4-胺及其衍生物主要用于通过各种化学反应合成复杂化合物。例如,羟甲基吡唑衍生物与一级胺的反应产生化合物,如N-((1H-吡唑-1-基)甲基)嘧啶-2-胺,通过FT-IR、UV可见光谱、质子核磁共振谱、质谱和单晶X射线衍射等方法进行了结构表征。这些化合物表现出潜在的生物活性,包括抗肿瘤、抗真菌和抗菌性能,表明它们在药物化学研究中的重要性 (Titi et al., 2020)。

化学选择性反应1-(2-氯苄基)-1H-吡唑-4-胺衍生物在反应中的化学选择性为合成特定化合物提供了途径。例如,4-氯喹唑啉与3-氨基-1H-吡唑在一定条件下的氨基化反应导致通过SNAr取代选择性形成化合物,展示了这些化合物在合成潜在药物剂时所允许的对化学反应的精确控制 (Shen et al., 2010)。

生物活性筛选1-(2-氯苄基)-1H-吡唑-4-胺的衍生物经过生物活性筛选以评估其治疗潜力。例如,从相关化合物合成的一系列吡唑并[1,5-a]吡嗪-4(5H)-酮衍生物表现出对A549肺癌细胞的抑制作用,突显了这些衍生物在癌症治疗研究中的潜力 (Zhang et al., 2008)。

机理研究涉及1-(2-氯苄基)-1H-吡唑-4-胺衍生物的反应机理研究有助于更深入地理解化学过程。例如,从α-氯偶氮化合物衍生的1-氮杂-2-偶氮基-2-烯盐的分子内C-H氨基化反应形成吡唑烷,产率较高,为此类反应的立体特异性和化学选择性提供了见解,这对于开发新的合成方法至关重要 (Hong et al., 2015)。

作用机制

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Disruption of cell envelope protein homeostasis simultaneously compromises several classes of resistance determinants .

Pharmacokinetics

Understanding the biochemical and molecular aspects of xenobiotics biodegradation is required for the development of successful and improved bioremediation processes .

Result of Action

Impairing disulfide bond formation can incapacitate diverse β-lactamases and destabilize mobile colistin resistance enzymes .

Action Environment

The action, efficacy, and stability of 1-(2-chlorobenzyl)-1H-pyrazol-4-amine can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific characteristics of the biological system where the compound is present can all impact its action .

未来方向

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQYFVCAUFJJAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-1H-pyrazol-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(morpholin-4-yl)ethyl]guanidine](/img/structure/B359101.png)

![2-(2-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B359105.png)

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B359112.png)

![7-Methyl-2-phenyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359116.png)

![2-(4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359118.png)

![7-methyl-2-(3-methyl-2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359119.png)

![2-Ethoxy-4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359122.png)

![2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359124.png)

![7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359127.png)

![3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B359128.png)

![4-Bromo-2-ethoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B359129.png)

![2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-fluorobenzoate](/img/structure/B359131.png)

![2-[4-(benzyloxy)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359132.png)